2-(4-bromophenoxy)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE is a complex organic compound that features a bromophenoxy group, a chlorophenylmethyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the bromophenoxy and chlorophenylmethyl intermediates. These intermediates are then coupled with a thiazole derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halides). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(3S)-3-[4-[(5-BROMO-2-CHLOROPHENYL)METHYL]PHENOXY]TETRAHYDROFURAN: This compound shares structural similarities with 2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE and is used in similar applications.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE:
Uniqueness
The uniqueness of 2-(4-BROMOPHENOXY)-N-{5-[(3-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H14BrClN2O2S |
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Molecular Weight |
437.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C18H14BrClN2O2S/c19-13-4-6-15(7-5-13)24-11-17(23)22-18-21-10-16(25-18)9-12-2-1-3-14(20)8-12/h1-8,10H,9,11H2,(H,21,22,23) |
InChI Key |
XAAQGLJNOSPIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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